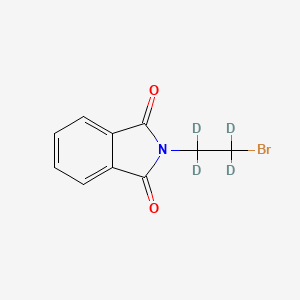

N-(2-Bromoethyl-d4)phthalimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZXTOCAICMPQR-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Br)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N-(2-Bromoethyl-d4)phthalimide

Abstract

This document provides an in-depth guide to the synthesis and characterization of N-(2-Bromoethyl-d4)phthalimide, a crucial deuterated building block in medicinal chemistry and pharmaceutical sciences. The strategic incorporation of deuterium can significantly modulate the metabolic stability and pharmacokinetic properties of bioactive molecules. This guide details a robust synthetic protocol based on the Gabriel synthesis, elucidates the underlying reaction mechanism, and presents a comprehensive workflow for the structural and purity verification of the final compound. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Rationale and Application

The substitution of hydrogen with deuterium is a powerful strategy in drug design known as "deuterium-de-risking." The increased mass of deuterium strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference, known as the kinetic isotope effect, can slow down metabolic pathways that involve the cleavage of this bond, often mediated by Cytochrome P450 enzymes. Consequently, deuterated compounds can exhibit improved metabolic stability, longer half-lives, and potentially reduced toxic metabolite formation. This compound serves as a versatile intermediate for introducing a deuterated ethylamine moiety into a target molecule, making it a valuable tool for pharmaceutical research.[1][2]

Synthetic Methodology: The Gabriel Synthesis

The preparation of this compound is efficiently achieved via the Gabriel synthesis. This classic method is renowned for its ability to form primary amines (or their protected precursors) from primary alkyl halides, selectively avoiding the over-alkylation products that can plague other amine synthesis routes.[3][4][5]

Reaction Mechanism

The synthesis is a two-stage process that hinges on a nucleophilic substitution (SN2) reaction.

-

Deprotonation: Phthalimide is treated with a mild base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), to deprotonate the acidic N-H bond. This forms the potassium phthalimide salt, a potent nitrogen nucleophile. The resonance stabilization provided by the two adjacent carbonyl groups makes the phthalimide proton significantly acidic, facilitating this step.[3]

-

Nucleophilic Attack: The phthalimide anion then attacks one of the electrophilic deuterated carbon atoms of 1,2-dibromoethane-d4. This SN2 displacement reaction results in the formation of a new carbon-nitrogen bond and the expulsion of a bromide ion, which is an excellent leaving group.[1][6]

The overall transformation is illustrated below.

Caption: Gabriel synthesis reaction pathway.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood.

Materials:

-

Potassium phthalimide

-

1,2-Dibromoethane-d4

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethanol

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

-

Reaction Setup: To a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a suspension. DMF is an ideal polar aprotic solvent for SN2 reactions as it effectively solvates the potassium cation without hydrogen bonding to the nucleophile, thus enhancing its reactivity.[4][6] Add 1,2-dibromoethane-d4 (typically 1.5-2.0 eq) to the suspension. Using an excess of the dibromo-reagent helps to drive the reaction to completion.

-

Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup and Isolation: After cooling the reaction mixture to room temperature, pour it into a beaker containing ice-cold deionized water. This will cause the crude product to precipitate out of the solution.

-

Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid generously with cold water to remove residual DMF and inorganic salts.

-

Purification: The crude product is best purified by recrystallization. Ethanol or an ethanol/water mixture is a common and effective solvent system for this purpose.[7] Dissolve the crude solid in a minimum amount of hot ethanol, and if necessary, add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified white crystalline product by vacuum filtration and dry it under vacuum to a constant weight.

Characterization and Quality Control

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.

Physical Properties and Data Summary

The following table summarizes the key physical and spectroscopic data for the target compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₄D₄BrNO₂ | [8] |

| Molecular Weight | ~258.10 g/mol | [8] |

| Appearance | White to off-white crystalline solid | [2][7] |

| Melting Point | 80-84 °C (for non-deuterated analog) | [2][7][9] |

| ¹H NMR (CDCl₃) | δ ≈ 7.9-7.7 (m, 4H, Ar-H) | [2][10] |

| ¹³C NMR (CDCl₃) | δ ≈ 168 (C=O), 134 (Ar-CH), 132 (Ar-C), 123 (Ar-CH) | [2][11] |

| Mass Spec (EI) | M⁺ peaks corresponding to ⁷⁹Br and ⁸¹Br isotopes | [12] |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most telling feature in the proton NMR spectrum is the absence of signals corresponding to the ethyl protons, which would typically appear as two triplets in the non-deuterated analog.[2][10] The only expected signals will be in the aromatic region (approximately δ 7.7-7.9 ppm) as a complex multiplet integrating to 4 protons.

-

¹³C NMR: The carbon spectrum will show signals for the phthalimide ring carbons. The deuterated carbons (-CD₂-) will exhibit triplet splitting due to C-D coupling and will have significantly lower intensity compared to the protonated carbons.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is crucial for confirming the molecular weight and the incorporation of deuterium. The mass spectrum will display a characteristic molecular ion (M⁺) cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). For this compound, this cluster will appear around m/z 257 and 259. Key fragmentation patterns often involve the loss of the bromine atom and cleavage of the phthalimide group, which typically shows a strong fragment ion at m/z 147.[13][14]

-

Chromatographic Purity

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is the standard method for determining the purity of the final compound. Using a suitable reversed-phase column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile), a single major peak should be observed, and the purity can be quantified by integrating the peak area, typically aiming for >98%.

Synthesis and Analysis Workflow

The following diagram outlines the logical flow from synthesis to final product verification.

Caption: Overall workflow for synthesis and characterization.

Conclusion

The synthesis of this compound via the Gabriel synthesis is a reliable and high-yielding method for producing this important deuterated building block. The protocol's success relies on the proper choice of an aprotic polar solvent and careful purification by recrystallization. Rigorous characterization using NMR, MS, and HPLC is mandatory to confirm the isotopic enrichment, structural integrity, and purity of the final product, ensuring its suitability for advanced applications in drug discovery and development.

References

-

Toronto Research Chemicals. (2024). This compound.

-

NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.

-

BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?.

-

Patsnap. (2025). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses.

-

Toronto Research Chemicals. (2024). This compound D4.

-

Organic Syntheses. (n.d.). Phthalimide, N-(2-bromoethyl).

-

Benchchem. (n.d.). N-(2-Bromoethyl)phthalimide | CAS 574-98-1.

-

Wikipedia. (n.d.). Gabriel synthesis.

-

PrepChem.com. (n.d.). Synthesis of N-(2-bromoethyl)phthalimide.

-

ChemicalBook. (n.d.). N-(2-Bromoethyl)phthalimide(574-98-1) 1H NMR spectrum.

-

Rastogi, R., et al. (2013). Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide. Journal of Crystallization Process and Technology, 3(1), 31-34.

-

The Royal Society of Chemistry. (n.d.). Facile synthesis of a series positively charged β-cyclodextrins as chrial selectors used in Capillary Electrophoresis.

-

ChemicalBook. (n.d.). N-(2-Bromoethyl)phthalimide(574-98-1) MS spectrum.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phthalimide Derivatives in Action: Exploring the Synthesis Pathways with N-(2-Bromoethyl)phthalimide.

-

Chemsrc. (2025). N-(2-Bromoethyl)phthalimide | CAS#:574-98-1.

-

LookChem. (n.d.). Cas 574-98-1,N-(2-Bromoethyl)phthalimide.

-

CymitQuimica. (n.d.). CAS 574-98-1: N-(2-Bromoethyl)phthalimide.

-

Organic Syntheses. (1952). β-BROMOETHYLPHTHALIMIDE. 32, 18.

-

PLOS ONE. (2015). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters.

-

ResearchGate. (n.d.). 13C NMR spectrum of phthalimide analog.

-

NIST WebBook. (n.d.). Phthalimide.

-

MassBank. (2008). phthalimide.

Sources

- 1. Buy this compound | 1009307-39-4 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. byjus.com [byjus.com]

- 4. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Cas 574-98-1,N-(2-Bromoethyl)phthalimide | lookchem [lookchem.com]

- 8. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. N-(2-Bromoethyl)phthalimide | CAS#:574-98-1 | Chemsrc [chemsrc.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. N-(2-Bromoethyl)phthalimide(574-98-1) MS [m.chemicalbook.com]

- 13. Phthalimide [webbook.nist.gov]

- 14. massbank.eu [massbank.eu]

physical and chemical properties of N-(2-Bromoethyl-d4)phthalimide

An In-depth Technical Guide to N-(2-Bromoethyl-d4)phthalimide: Properties, Synthesis, and Applications

Abstract

This compound is the deuterium-labeled analogue of N-(2-Bromoethyl)phthalimide, a versatile synthetic intermediate. This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its synthesis and purification, and a thorough examination of its spectroscopic characterization. The significance of deuterium labeling is explored in the context of its primary applications, including its use as an internal standard in mass spectrometry and as a tool in pharmacokinetic studies to investigate metabolic pathways and the kinetic isotope effect. This document is intended for researchers, chemists, and drug development professionals who utilize isotopically labeled compounds to advance scientific discovery.

Introduction

This compound, with the molecular formula C₁₀H₄D₄BrNO₂, is a specialized chemical reagent distinguished by the substitution of four hydrogen atoms with deuterium on its ethyl chain[1][2]. This isotopic labeling imparts unique properties that are highly valuable in analytical and pharmaceutical research. The core structure consists of a phthalimide group, which serves as a robust protecting group for a primary amine, linked to a bromoethyl-d4 moiety. This bromoethyl group is a reactive electrophile, making the molecule an excellent alkylating agent for introducing a protected and deuterated ethylamine fragment into various molecular scaffolds[1][3].

The primary driver for its use is the presence of deuterium. In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), its nearly identical chemical behavior but distinct mass compared to the non-deuterated ("light") analogue makes it an ideal internal standard, correcting for variability during sample preparation and analysis[1][2]. Furthermore, in drug development, deuteration can significantly alter a molecule's metabolic fate. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond, which can slow down metabolic processes that involve C-H bond cleavage—a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). This makes this compound a valuable building block for synthesizing deuterated drug candidates with potentially improved pharmacokinetic profiles[1][2].

Core Physical and Chemical Properties

The physical properties of this compound are largely dictated by the rigid, planar phthalimide group and are very similar to its non-deuterated counterpart.

| Property | Value | References |

| CAS Number | 1009307-39-4 | [1] |

| Molecular Formula | C₁₀H₄D₄BrNO₂ | [1][2] |

| Molecular Weight | 258.10 g/mol | [1][2] |

| Appearance | White to off-white or beige crystalline powder | [4][5][6][7] |

| Melting Point | 80-84 °C (based on non-deuterated analogue) | [4][7][8][9] |

| Solubility | Insoluble in water; Soluble in various organic solvents | [4][7][9][10] |

| Stability | Stable under standard laboratory conditions | [5][9] |

-

Chemical Identity: The compound is systematically named 2-(2-Bromoethyl-1,1,2,2-d4)-1H-isoindole-1,3(2H)-dione. The CAS number for the non-deuterated analogue is 574-98-1.

-

Reactivity: The molecule's reactivity is dominated by the C-Br bond. The carbon atom adjacent to the bromine is electrophilic and susceptible to nucleophilic attack, making it a key reagent in Sₙ2 reactions for building larger molecules[1][3]. The phthalimide group is chemically stable under many reaction conditions but can be removed to deprotect the primary amine, typically via hydrazinolysis (the Ing-Manske procedure).

Chemical Synthesis and Purification

The most common and efficient method for preparing this compound is a variation of the Gabriel synthesis, which leverages the nucleophilicity of the phthalimide anion.

Causality Behind Experimental Choices:

-

Potassium Phthalimide: Phthalimide itself is not sufficiently nucleophilic. It is deprotonated with a base like potassium hydroxide to form potassium phthalimide. The resulting phthalimide anion is an excellent, soft nucleophile that avoids over-alkylation, a common issue when using ammonia.

-

Deuterated Precursor: 1,2-Dibromoethane-d4 (BrCD₂CD₂Br) is used as the deuterated electrophile. Its two equivalent, reactive C-Br bonds allow for the Sₙ2 reaction with the phthalimide anion[1]. An excess is used to minimize the formation of the double-substitution byproduct, 1,2-diphthalimidoethane[11].

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) is often used to dissolve the ionic potassium phthalimide and facilitate the Sₙ2 reaction mechanism.

Workflow for Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add potassium phthalimide (1.0 eq) and an excess of 1,2-dibromoethane-d4 (e.g., 3.0 eq)[11].

-

Reaction: Add a suitable solvent such as DMF and heat the mixture (e.g., to 180-190°C) for several hours (e.g., 12 hours) to ensure the reaction goes to completion[11]. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After cooling, pour the reaction mixture into a large volume of ice water. The desired product is organic-soluble and will precipitate out of the aqueous solution.

-

Isolation: Collect the crude solid product by vacuum filtration and wash it with cold water to remove inorganic salts like potassium bromide.

Experimental Protocol: Purification

-

Dissolution: Dissolve the crude, dried product in a minimum amount of hot 75% ethanol[4][6]. The primary impurity, 1,2-diphthalimidoethane, is much less soluble and can often be removed at this stage.

-

Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes[6].

-

Filtration: Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Isolation: Collect the pure white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Spectroscopic and Analytical Characterization

Confirming the identity and isotopic purity of this compound is critical. A combination of spectroscopic techniques provides a self-validating system for characterization.

Analytical Workflow for Identity and Purity Confirmation

Caption: A multi-technique workflow for validating the final product.

-

¹H NMR Spectroscopy: This is the most direct method for confirming successful deuteration. The spectrum of the non-deuterated compound shows two characteristic triplets for the ethyl protons around 3.6 ppm (for -CH₂-Br) and 4.0 ppm (for -N-CH₂-)[1][12]. For this compound, these signals should be absent or reduced to baseline noise, confirming high isotopic enrichment. The aromatic protons of the phthalimide ring should remain visible as multiplets between 7.7 and 7.9 ppm[1][12].

-

Mass Spectrometry (MS): MS confirms the molecular weight. The analysis will show a pair of molecular ion peaks corresponding to the two stable isotopes of bromine: [M]⁺ for C₁₀H₄D₄⁷⁹BrNO₂ and [M+2]⁺ for C₁₀H₄D₄⁸¹BrNO₂ at m/z values of approximately 257.1 and 259.1, respectively. The ~1:1 intensity ratio of these peaks is a characteristic signature of a monobrominated compound[13].

-

Infrared (IR) Spectroscopy: The IR spectrum is used to confirm the presence of key functional groups. The most prominent absorptions will be the strong C=O stretching bands of the imide group, typically appearing around 1770 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric)[14][15]. The presence of C-D bonds can be confirmed by weak-to-medium stretching bands in the 2100-2250 cm⁻¹ region, which is significantly lower than the typical C-H stretching region (~2850-3000 cm⁻¹).

Key Applications in Research and Development

The unique properties of this compound give it several critical roles in modern chemical and biomedical research.

Logical Relationship of Properties to Applications

Caption: How the properties of the molecule enable its key applications.

-

Isotope-Labeled Internal Standard: In quantitative studies, an internal standard (IS) is added in a known amount to all samples to account for analyte loss during processing and fluctuations in instrument response. An ideal IS is chemically identical to the analyte but mass-distinguishable. This compound serves this purpose perfectly for its non-deuterated analogue. It co-elutes chromatographically but is easily resolved by the mass spectrometer, leading to highly accurate and precise quantification[1][2].

-

Pharmacokinetic and Metabolic Research: The Deuterium Kinetic Isotope Effect (KIE) is a powerful tool in drug development. If a drug is metabolized via the cleavage of a C-H bond, replacing that hydrogen with deuterium can slow the rate of that specific metabolic pathway. By synthesizing a deuterated version of a bioactive molecule using this compound, researchers can:

-

Intermediate in Organic Synthesis: Beyond its use in deuterated drug analogues, it serves as a versatile building block for creating complex deuterated molecules. It provides a reliable method for introducing a -CD₂CD₂-NH₂ synthon (after deprotection), which is valuable for mechanistic studies in organic chemistry and biochemistry[1][3][16].

Safety, Handling, and Storage

As with its non-deuterated counterpart, this compound requires careful handling due to its potential hazards.

| Hazard Type | Description | References |

| Inhalation | May cause respiratory tract irritation. | [9][17][18] |

| Skin Contact | May cause skin irritation. | [7][17][18] |

| Eye Contact | May cause eye irritation. | [7][17][18] |

| Ingestion | May cause irritation of the digestive tract. | [17] |

-

Handling: Always handle this compound in a well-ventilated fume hood. Avoid generating dust. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[9][17][19].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents[4][5][9].

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just an isotopically labeled version of a classic synthetic reagent. It is a precision tool for modern scientific research. Its unique combination of a stable protecting group, a reactive handle for synthesis, and a heavy isotope label makes it indispensable for applications ranging from high-accuracy analytical measurements to the sophisticated design of next-generation pharmaceuticals. Understanding its properties, synthesis, and reactivity allows researchers to fully leverage its potential in advancing chemical and biological sciences.

References

-

This compound Technical Overview. (2024). Synple Chem.[Link]

-

N-(2-Bromoethyl)phthalimide Chemical & Physical Properties. (2025). Chemsrc.[Link]

-

N-(2-Bromoethyl)phthalimide Properties. (n.d.). LookChem.[Link]

-

Phthalimide, N-(2-bromoethyl)- Synthesis Procedure. (n.d.). Organic Syntheses.[Link]

-

N-(2-Bromoethyl)phthalimide Physico-chemical Properties. (2024). ChemBK.[Link]

-

Rastogi, R., et al. (2013). Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide. Journal of Crystallization Process and Technology, 3(1), 31-34. [Link]

-

13C NMR spectrum of phthalimide analog. (n.d.). ResearchGate.[Link]

-

The Utility of N-(2-Bromoethyl)phthalimide in Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Soine, T. O., & Buchdahl, M. R. (1952). β-BROMOETHYLPHTHALIMIDE. Organic Syntheses, 32, 18. [Link]

-

Phthalimide IR Spectrum. (n.d.). NIST WebBook.[Link]

-

Sundaraganesan, N., et al. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 918-25. [Link]

-

The Essential Role of N-(2-Bromoethyl)phthalimide in Advanced Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

N-(2-Bromoethyl)phthalimide NMR data. (n.d.). ChemWhat.[Link]

Sources

- 1. Buy this compound | 1009307-39-4 [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. lookchem.com [lookchem.com]

- 5. CAS 574-98-1: N-(2-Bromoethyl)phthalimide | CymitQuimica [cymitquimica.com]

- 6. N-(2-Bromoethyl)phthalimide | 574-98-1 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. N-(2-Bromoethyl)phthalimide | CAS#:574-98-1 | Chemsrc [chemsrc.com]

- 9. fishersci.com [fishersci.com]

- 10. N-(2-Bromoethyl)phthalimide, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chemwhat.com [chemwhat.com]

- 13. N-(2-Bromoethyl)phthalimide(574-98-1) MS [m.chemicalbook.com]

- 14. N-(2-Bromoethyl)phthalimide(574-98-1) IR Spectrum [chemicalbook.com]

- 15. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. N-(2-Bromoethyl)phthalimide(574-98-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 18. chembk.com [chembk.com]

- 19. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of N-(2-Bromoethyl-d4)phthalimide

Introduction: The Role of Isotopic Labeling in Advanced Research

N-(2-Bromoethyl-d4)phthalimide is the deuterium-labeled analog of N-(2-Bromoethyl)phthalimide. The strategic replacement of four hydrogen atoms with deuterium on the ethyl moiety makes this compound a powerful tool for researchers in drug development and mechanistic organic chemistry. Deuterium labeling provides a subtle yet powerful modification that allows for the tracing of metabolic pathways, the elucidation of reaction mechanisms, and the use as an internal standard in quantitative mass spectrometry. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, drawing upon established principles of spectroscopy and comparative data from its non-deuterated counterpart.

Molecular Structure and Isotopic Labeling

The foundational step in any spectroscopic analysis is a clear understanding of the molecular structure. The key difference between N-(2-Bromoethyl)phthalimide and its deuterated version is the presence of four deuterium atoms on the ethyl bridge.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The substitution of hydrogen with the heavier deuterium isotope causes a predictable shift in the stretching frequency of the C-D bond compared to the C-H bond.

Key Vibrational Frequencies:

-

C=O Stretch: The strong carbonyl stretches of the phthalimide group are expected to be prominent in the region of 1700-1770 cm⁻¹ . A certificate of analysis for the non-deuterated analog confirms an "Authentic" IR spectrum, consistent with a typical phthalimide structure. [1]* Aromatic C-H Stretch: These signals will appear above 3000 cm⁻¹ .

-

C-N Stretch: A signal for the C-N bond is typically observed around 1170 cm⁻¹ . [2]* C-D Stretch: This is the key diagnostic feature for deuteration. The C-H stretching vibrations in alkanes occur around 2850-3000 cm⁻¹. Due to the increased mass of deuterium, the C-D stretching frequency is expected to be observed at a lower wavenumber, typically in the range of 2100-2250 cm⁻¹ . The appearance of new bands in this region and the corresponding reduction in the intensity of C-H aliphatic stretching bands are strong evidence of deuteration.

Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium-Weak | Unaffected by deuteration |

| C-D Stretch | 2100 - 2250 | Medium | Diagnostic for deuteration |

| C=O Stretch (imide) | 1700 - 1770 | Strong | Characteristic of phthalimide |

| Aromatic C=C Stretch | 1450 - 1600 | Medium | Unaffected by deuteration |

| C-N Stretch | ~1170 | Strong | Unaffected by deuteration |

Experimental Protocol: IR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the key functional group frequencies, paying special attention to the C-D stretching region (2100-2250 cm⁻¹) to confirm deuteration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural insights.

Molecular Weight and Isotopic Pattern:

-

N-(2-Bromoethyl)phthalimide (C₁₀H₈BrNO₂): Molecular Weight ~254.08 g/mol . [3][4][5]* This compound (C₁₀D₄H₄BrNO₂): Molecular Weight ~258.11 g/mol . [6] The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. For the deuterated compound, the molecular ion cluster will be centered at m/z 258 and 260.

Fragmentation Pathway:

A plausible fragmentation pathway for phthalimide derivatives involves the cleavage of the N-alkyl bond. The deuterium labels are invaluable for confirming fragmentation mechanisms.

Caption: Proposed ESI-MS fragmentation pathway.

The key fragmentation would be the loss of the bromo-d4-ethyl radical (•C₂D₄Br) to yield the stable phthalimide cation at m/z 146. Observing this specific fragmentation confirms the location of the deuterium labels on the ethyl group.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire a full scan mass spectrum in positive ion mode.

-

Analysis:

-

Identify the molecular ion cluster at m/z 258/260 to confirm the molecular weight.

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation.

-

Analyze the fragment ions to confirm the proposed fragmentation pathway and verify the location of the deuterium labels.

-

Conclusion

The spectroscopic characterization of this compound relies on a cohesive interpretation of data from NMR, IR, and MS. While complete experimental data for the deuterated species may be sparse, a thorough understanding of isotopic effects combined with robust data from the non-deuterated analog allows for a confident and accurate structural elucidation. The key diagnostic features—the absence of ethyl signals in ¹H NMR, the appearance of C-D stretches in the IR spectrum, and the 4-unit mass shift in the mass spectrum—provide a self-validating system for confirming the identity and purity of this important research chemical.

References

-

ChemWhat. N-(2-Bromoethyl)phthalimide CAS#:574-98-1. Available from: [Link]

-

Rastogi, R., Srivastava, S., Asolia, S. and Butcher, R. (2013) Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide. Journal of Crystallization Process and Technology, 3, 31-34. Available from: [Link]

-

Chemsrc. N-(2-Bromoethyl)phthalimide | CAS#:574-98-1. Available from: [Link]

-

Organic Syntheses. β-BROMOETHYLPHTHALIMIDE. Available from: [Link]

-

Pharmaffiliates. N-(2-Bromoethyl)phthalimide | CAS No : 574-98-1. Available from: [Link]

-

Rogoza, M., et al. (2022). Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application. International Journal of Molecular Sciences, 23(19), 11843. Available from: [Link]

-

Tan, A. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Journal of Molecular Structure, 1261, 132915. Available from: [Link]

-

Hallas, G., et al. (2001). Synthesis and spectroscopic properties of novel phthalimide-derived monoazo disperse dyes containing ester groups. Dyes and Pigments, 49(2), 119-129. Available from: [Link]

-

Tousson, E., et al. (2021). New phthalimide analog ameliorates CCl4 induced hepatic injury in mice via reducing ROS formation, inflammation, and apoptosis. ResearchGate. Available from: [Link]

-

Tan, A. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. PubMed. Available from: [Link]

-

Mary, Y. S., & Balachandran, V. (2014). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 59-69. Available from: [Link]

-

Zięba, A., et al. (2024). A Spectroscopic and In Silico Description of the Non-Covalent Interactions of Phthalic Acid Imide Derivatives with Deoxyribonucleic Acid—Insights into Their Binding Characteristics and Potential Applications. International Journal of Molecular Sciences, 25(10), 5483. Available from: [Link]

-

Mary, Y. S., & Balachandran, V. (2014). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. PubMed. Available from: [Link]

-

ChemBuyersGuide.com, Inc. Toronto Research Chemicals. Available from: [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide [scirp.org]

- 3. N-(2-Bromoethyl)phthalimide | CAS#:574-98-1 | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. N-(2-Bromoethyl)phthalimide 95 574-98-1 [sigmaaldrich.com]

- 6. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

Unveiling Reaction Mechanisms: A Technical Guide to Isotopic Labeling with N-(2-Bromoethyl-d4)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Seeing the Unseen in Chemical Reactions

In the intricate world of chemical synthesis and drug development, understanding not just what is formed but how it is formed is paramount. Elucidating reaction mechanisms provides the fundamental knowledge required to optimize reaction conditions, predict outcomes, and design novel molecular entities with desired properties. Isotopic labeling, a technique that involves the strategic replacement of an atom with its heavier, stable isotope, serves as a powerful magnifying glass to peer into the transient world of bond-breaking and bond-forming events. This guide focuses on a particularly versatile tool in the chemist's arsenal for such investigations: N-(2-Bromoethyl-d4)phthalimide. By replacing the four hydrogen atoms on the ethyl group with deuterium, this reagent allows for the precise tracking of this fragment through a reaction sequence, offering unambiguous insights into reaction pathways.

This compound: A Profile

This compound is the deuterated analogue of N-(2-bromoethyl)phthalimide, a well-established reagent in organic synthesis.[1] The core utility of its non-deuterated counterpart lies in the Gabriel synthesis, a classic method for the formation of primary amines that avoids the common pitfall of over-alkylation.[2] The phthalimide group acts as a stable protecting group for the amine functionality, which can be introduced via a nucleophilic substitution reaction involving the bromoethyl moiety.[3]

The deuterated version retains these synthetic capabilities while adding a crucial analytical dimension. The presence of four deuterium atoms on the ethyl chain provides a distinct mass signature and unique spectroscopic properties, making it an invaluable tracer in mechanistic studies.[4]

| Property | Value | Source |

| CAS Number | 1009307-39-4 | [4] |

| Molecular Formula | C₁₀H₄D₄BrNO₂ | [4] |

| Molecular Weight | 258.10 g/mol | [4] |

| Appearance | White to off-white solid | |

| Primary Application | Isotopic labeling for mechanistic studies, internal standard | [4] |

The "Why": Causality Behind Choosing this compound

The decision to employ this compound in a mechanistic study is driven by the need to answer specific questions about a reaction's pathway. The key advantages lie in:

-

Tracing Molecular Fragments: The deuterium-labeled ethyl group acts as a "tag," allowing researchers to follow its trajectory throughout a reaction. This is particularly useful in complex rearrangements or multi-step syntheses where the connectivity of atoms may not be immediately obvious.

-

Distinguishing Between Competing Mechanisms: In many reactions, several plausible pathways can lead to the observed products. By analyzing the position of the deuterium atoms in the final products and any intermediates, it is often possible to definitively rule out certain mechanisms. For instance, in a reaction involving a potential hydride shift, the retention or loss of deuterium at a specific position can provide conclusive evidence.[5]

-

Probing the Kinetic Isotope Effect (KIE): The replacement of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE).[6] A C-D bond is stronger than a C-H bond, and thus requires more energy to break. If a C-H bond is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow down the reaction, resulting in a "normal" KIE (kH/kD > 1). Conversely, if no significant rate change is observed, it suggests that the C-H bond is not broken in the rate-determining step. This provides invaluable information about the transition state of the reaction.

Synthesis of this compound: A Validated Protocol

While this compound is commercially available, understanding its synthesis is crucial for appreciating its purity and potential isotopic scrambling. The most common and reliable method is an adaptation of the Gabriel synthesis.

Experimental Protocol: Gabriel Synthesis Approach

This protocol is based on established methods for the synthesis of N-alkylphthalimides.[7][8][9]

Materials:

-

Potassium phthalimide

-

1,2-Dibromoethane-d4

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.0 equivalent) in anhydrous DMF.

-

Addition of Deuterated Reagent: To the stirred solution, add 1,2-dibromoethane-d4 (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water to precipitate the product.

-

Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold diethyl ether to remove any unreacted 1,2-dibromoethane-d4. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Self-Validation: The purity of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show a significant reduction or absence of signals corresponding to the ethyl protons, confirming high levels of deuteration. Mass spectrometry will confirm the correct molecular weight, accounting for the four deuterium atoms.

Application in Mechanistic Studies: A Hypothetical Case Study

Scenario: Investigating the Mechanism of a Novel Cyclization Reaction

Imagine a newly discovered reaction where a substrate containing a nucleophilic group reacts with N-(2-bromoethyl)phthalimide to form a heterocyclic product. Two possible mechanisms are proposed: a direct intramolecular SN2 reaction (Pathway A) and a pathway involving an initial elimination to form an N-vinylphthalimide intermediate, followed by a Michael addition (Pathway B).

Experimental Design:

To distinguish between these two pathways, a kinetic isotope effect study is designed using both N-(2-bromoethyl)phthalimide and this compound.

Expected Outcomes and Mechanistic Interpretation:

-

Pathway A (Direct SN2): In this mechanism, the C-Br bond is broken in the rate-determining step, but the C-H (or C-D) bonds on the ethyl group are not directly involved in this step. Therefore, a negligible or very small secondary KIE would be expected.

-

Pathway B (Elimination-Addition): The initial elimination step to form the vinyl intermediate involves the breaking of a C-H (or C-D) bond at the beta-position to the bromine atom. If this elimination is the rate-determining step, a significant primary KIE (kH/kD > 1) would be observed. If the subsequent Michael addition is rate-determining, the KIE for the overall reaction would be more complex, but the presence of the deuterated starting material would still allow for tracking the fate of the ethyl group and potentially identifying the vinyl intermediate.

By measuring the reaction rates of the deuterated and non-deuterated reactants under identical conditions, the KIE can be calculated. If a significant KIE is observed, it would provide strong evidence for Pathway B. Conversely, the absence of a significant KIE would support Pathway A. Further analysis of the product by mass spectrometry and NMR would confirm the location of the deuterium atoms, providing additional evidence for the proposed mechanism.

Visualization of Key Concepts

Gabriel Synthesis Workflow

Caption: Gabriel synthesis of a primary amine using a deuterated reagent.

Mechanistic Investigation Workflow

Caption: Workflow for a mechanistic study using isotopic labeling.

Conclusion: A Precision Tool for Mechanistic Chemistry

This compound is more than just a deuterated analogue of a common synthetic reagent; it is a precision tool that enables researchers to dissect complex reaction mechanisms. Its strategic application, particularly in kinetic isotope effect studies, provides a clear and often definitive means of distinguishing between competing reaction pathways. For scientists in drug discovery and development, a thorough understanding of reaction mechanisms is not an academic exercise but a critical component of creating robust, efficient, and scalable synthetic routes to novel therapeutics. The insights gained from using isotopic labeling agents like this compound are therefore invaluable in advancing the frontiers of chemical science.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of N-(2-Bromoethyl)phthalimide in Advanced Chemical Synthesis. Retrieved from [Link]

- Rastogi, R., Srivastava, S. K., Asolia, S., & Butcher, R. J. (2013). Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide. Journal of Crystallization Process and Technology, 3(1), 31-34.

-

BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phthalimide, N-(2-bromoethyl)-. Retrieved from [Link]

- Ganin, E. V. (1985). Structure of the reaction product of N-(2-bromoethyl)phthalimide with potassium hydroxide. Zhurnal Organicheskoi Khimii, 21(9), 1932-5.

-

MDPI. (2021). Synthesis and Bioactivity of Phthalimide Analogs as Potential Drugs to Treat Schistosomiasis, a Neglected Disease of Poverty. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Facile synthesis of a series positively charged β-cyclodextrins as chrial selectors used in Capillary Electrophoresis: mono-6A-. Retrieved from [Link]

-

Ashenhurst, J. (2025, June 5). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of [15N]-Cholamine Bromide Hydrobromide. Retrieved from [Link]

-

Chem-Station. (2015, December 8). Deuterium Labeling Reaction. Retrieved from [Link]

-

PLOS One. (2015, March 5). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. Retrieved from [Link]

-

Baran Lab. (2023, May 20). Kinetic Isotope Effect. Retrieved from [Link]

-

ResearchGate. (n.d.). Deuterium labelling studies as probes to distinguish between multiple mechanistic pathways. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. m.youtube.com [m.youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

role of N-(2-Bromoethyl-d4)phthalimide in organic synthesis.

An In-depth Technical Guide on the Role of N-(2-Bromoethyl-d4)phthalimide in Organic Synthesis

This compound is a specialized isotopic labeling reagent that serves as a cornerstone for the introduction of deuterated ethylamine moieties in advanced organic synthesis.[1] Its molecular structure, C₁₀H₄D₄BrNO₂, strategically combines three critical functional elements:

-

The Phthalimide Group: A robust and widely used protecting group for primary amines, which prevents undesirable side reactions such as over-alkylation.[2][3]

-

The Bromoethyl Moiety: A reactive electrophilic center (-CH₂CH₂Br) that readily undergoes nucleophilic substitution (Sₙ2) reactions, providing a reliable handle for covalent bond formation.[3][4]

-

The Deuterium-Labeled Ethyl Bridge (-CD₂CD₂-): Four deuterium atoms replace hydrogen on the ethyl chain, creating a stable, heavy-isotope-labeled building block. This feature is paramount for its application in pharmaceutical research and mechanistic studies.[1][5]

The confluence of these features makes this compound an indispensable tool for researchers, particularly in drug development, where understanding metabolic pathways and enhancing pharmacokinetic profiles is critical.[5][6] This guide provides a comprehensive overview of its primary applications, underlying mechanisms, and field-proven experimental protocols.

Core Application: The Gabriel Synthesis of Deuterated Primary Amines

The most prominent application of this compound is as a key reagent in the Gabriel synthesis to produce primary amines containing a deuterated ethyl group.[1][7] This classic method is renowned for its ability to form primary amines cleanly, without the contamination of secondary or tertiary amines that often plagues direct alkylation of ammonia.[2][7]

Mechanistic Framework

The synthesis involves a two-stage process: nucleophilic substitution followed by deprotection.

-

Sₙ2 Alkylation: A nucleophile (Nu⁻) attacks the terminal carbon of the deuterated bromoethyl group, displacing the bromide ion. This Sₙ2 reaction covalently attaches the phthalimide-protected, deuterated ethyl group to the nucleophilic substrate.[8][9] The use of polar aprotic solvents like DMF is known to accelerate this often-slow reaction.[7][9]

-

Deprotection (Hydrazinolysis): The phthalimide protecting group is subsequently removed to liberate the free primary amine. While acidic or basic hydrolysis can be used, the Ing-Manske procedure, which utilizes hydrazine (NH₂NH₂) in a refluxing solvent like ethanol, is the most common and often milder method.[7][9] This process yields the desired deuterated primary amine and a stable phthalhydrazide byproduct, which typically precipitates from the solution, simplifying purification.[8]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for utilizing this compound in a Gabriel synthesis.

Caption: General workflow of the Gabriel synthesis.

Detailed Experimental Protocol: General Synthesis of a Deuterated Primary Amine

This protocol provides a representative procedure for the synthesis of a primary amine using this compound and a generic nucleophile, followed by hydrazinolysis.

Stage 1: Alkylation

-

To a solution of the nucleophile (1.0 eq.) in anhydrous DMF, add a suitable base (e.g., NaH or K₂CO₃, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the nucleophilic anion.

-

Add a solution of this compound (1.05 eq.) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by TLC until the starting material is consumed (typically 4-12 hours).

-

Cool the mixture to room temperature, quench carefully with water, and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-substituted-d4-phthalimide. Purify by column chromatography if necessary.

Stage 2: Deprotection

-

Dissolve the crude N-substituted-d4-phthalimide from the previous step in ethanol (or another suitable alcohol).

-

Add hydrazine hydrate (2.0-5.0 eq.) to the solution.

-

Heat the mixture to reflux. A white precipitate (phthalhydrazide) should begin to form. Continue refluxing for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent and wash with aqueous base (e.g., 1M NaOH) to remove any remaining phthalhydrazide, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the desired deuterated primary amine.

Applications in Isotopic Labeling and Mechanistic Elucidation

The presence of deuterium provides a powerful, non-radioactive label for analytical and mechanistic investigations.[1]

Isotope-Labeled Internal Standard

In quantitative mass spectrometry (LC-MS) or NMR spectroscopy, this compound can serve as an ideal internal standard for the precise quantification of its non-deuterated (protio) analog, N-(2-Bromoethyl)phthalimide.[1][5] Because it shares nearly identical chemical and physical properties (e.g., retention time, ionization efficiency), it co-elutes and co-ionizes with the analyte, but is easily distinguished by its higher mass.[5] This allows for accurate correction of variations in sample preparation and instrument response.[1]

Data Presentation: Isotopic Mass Comparison

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Difference |

| N-(2-Bromoethyl)phthalimide | C₁₀H₈BrNO₂ | 254.08 | - |

| This compound | C₁₀H₄D₄BrNO₂ | 258.10 | +4.02 |

Data sourced from MedChemExpress and ChemicalBook.[5][6]

Tracer for Mechanistic and Metabolic Studies

The deuterium label allows scientists to track the fate of the ethylamine moiety within complex chemical reactions or biological systems.[1] By analyzing the presence and location of deuterium in products or metabolites, researchers can elucidate reaction mechanisms, map metabolic pathways, and study enzyme-substrate interactions with high precision.[1]

Role in Pharmaceutical Research and Drug Development

The strategic incorporation of deuterium into drug candidates is a growing field in medicinal chemistry, and this compound is a key building block for this purpose.

The Deuterium Kinetic Isotope Effect (KIE)

Metabolic degradation of drugs often involves the cleavage of carbon-hydrogen (C-H) bonds by cytochrome P450 enzymes. A carbon-deuterium (C-D) bond is stronger than a C-H bond, and thus is cleaved at a slower rate. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), can be exploited to improve a drug's pharmacokinetic profile.[5] By replacing metabolically labile C-H bonds with C-D bonds using reagents like this compound, drug developers can potentially:

-

Slow the rate of drug metabolism.

-

Increase the drug's half-life and overall exposure (AUC).

-

Reduce the formation of potentially toxic metabolites.

-

Achieve a more consistent therapeutic effect with lower or less frequent dosing.

Visualization of the Kinetic Isotope Effect

Caption: Deuteration slows the rate of metabolic bond cleavage.

Phthalimide as a Privileged Pharmacophore

Beyond its role as a protecting group, the phthalimide scaffold itself is a well-recognized pharmacophore present in numerous biologically active compounds, exhibiting anti-inflammatory, anticancer, and immunomodulatory properties.[10][11] This dual functionality enhances the value of this compound as a building block for creating novel deuterated therapeutics.

Conclusion

This compound is far more than a simple labeled reagent; it is a sophisticated and versatile tool for modern organic synthesis and drug discovery. Its primary role as a precursor in the Gabriel synthesis provides a clean and efficient route to deuterated primary amines, avoiding common synthetic pitfalls.[7][12] Furthermore, its application as an internal standard and metabolic tracer offers unparalleled precision in analytical and mechanistic studies.[1][5] For drug development professionals, it represents a key building block for leveraging the kinetic isotope effect to design safer and more effective medicines. The strategic combination of a reliable amine protection strategy, a reactive chemical handle, and a stable isotopic label ensures that this compound will remain a reagent of high value in the synthesis of complex and functionally optimized molecules.

References

-

TRC, this compound.

-

Chatterjee, A. (2015). Gabriel Synthesis. In Organic Reaction Mechanisms. Alpha Science International.

-

MedChemExpress, N-(2-Bromoethyl)phthalimide-d4.

-

ChemicalBook, N-(2-Bromoethyl)phthalimide.

-

BenchChem, An In-depth Technical Guide to the Gabriel Synthesis of Primary Amines using N-(2-Bromoethoxy)phthalimide.

-

Salzberg, P. L., & Supniewski, J. V. (1932). β-Bromoethylphthalimide. Organic Syntheses, Coll. Vol. 1, 119.

-

CymitQuimica, N-(2-Bromoethyl)phthalimide.

-

BenchChem, The Versatility of N-(2-Bromoethoxy)phthalimide in Organic Synthesis: A Technical Guide.

-

Ashenhurst, J. (2025). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry.

-

Khan Academy, Gabriel phthalimide synthesis.

-

NROChemistry, Gabriel Synthesis: Mechanism & Examples.

-

Organic Chemistry Portal, Gabriel Synthesis.

-

NINGBO INNO PHARMCHEM CO.,LTD., Phthalimide Derivatives in Action.

-

NINGBO INNO PHARMCHEM CO.,LTD., The Essential Role of N-(2-Bromoethyl)phthalimide in Advanced Chemical Synthesis.

-

PrepChem.com, Synthesis of N-(2-bromoethyl)phthalimide.

-

Rastogi, R., et al. (2013). Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide. Journal of Crystallization Process and Technology, 3(1), 31-34.

-

Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition in English, 7(12), 919-930.

-

LookChem, Cas 574-98-1, N-(2-Bromoethyl)phthalimide.

-

Piatak, D. M., & Stansbury, H. A. (1966). Structure of the reaction product of N-(2-bromoethyl)phthalimide with potassium hydroxide. The Journal of Organic Chemistry, 31(12), 4213-4214.

-

Organic Chemistry Portal, Phthalimides.

-

Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. Discovery Chemistry, 1(1), 1-25.

-

ChemicalBook, Reaction of Phthalimide: Deprotection and Amino Groups.

-

Lindsay, V. N. G., et al. (2013). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. Organic Letters, 15(9), 2238-2241.

-

Soine, T. O., & Buchdahl, M. R. (1952). β-BROMOETHYLPHTHALIMIDE. Organic Syntheses, 32, 18.

-

Motaleb, M. A., et al. (2017). Synthesis, radioiodination and biological evaluation of a novel phthalimide derivative. Journal of Radioanalytical and Nuclear Chemistry, 311(1), 473-481.

Sources

- 1. Buy this compound | 1009307-39-4 [smolecule.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 574-98-1: N-(2-Bromoethyl)phthalimide | CymitQuimica [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cas 574-98-1,N-(2-Bromoethyl)phthalimide | lookchem [lookchem.com]

- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Khan Academy [khanacademy.org]

Topic: N-(2-Bromoethyl-d4)phthalimide as a Deuterium-Labeled Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(2-Bromoethyl-d4)phthalimide, a critical deuterium-labeled building block, or synthon, for advanced chemical synthesis. We will explore the foundational principles of deuterium labeling, detail the synthesis and characterization of this specific reagent, and elucidate its applications in modern drug discovery and metabolic research.

Introduction: The Strategic Advantage of Deuterium Labeling

In the landscape of modern drug discovery, the strategic modification of a drug candidate's molecular structure is paramount to optimizing its therapeutic profile. One of the most powerful strategies in the medicinal chemist's toolkit is deuterium labeling, which involves the selective replacement of hydrogen atoms (¹H) with their stable, heavier isotope, deuterium (²H or D)[1]. While this substitution is isosteric and does not typically alter a molecule's shape or its interaction with a biological target (pharmacodynamics), it can profoundly impact its metabolic fate and pharmacokinetic (PK) profile[1][2][3].

The cornerstone of this strategy is a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond[4][5]. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step—a common occurrence in drug metabolism by Cytochrome P450 (CYP) enzymes—proceed more slowly when a C-D bond is present[4]. By "hardening" these metabolically vulnerable positions, researchers can achieve several desirable outcomes:

-

Increased Metabolic Stability: Slower metabolism extends the drug's half-life in the body[5].

-

Enhanced Bioavailability: A longer-lasting parent drug can lead to greater systemic exposure.

-

Reduced Toxic Metabolites: Deuteration can shift metabolic pathways away from the formation of undesirable or toxic byproducts[3].

-

Improved Dosing Regimens: Increased stability may allow for lower or less frequent dosing, improving patient compliance and convenience[1][5].

The successful application of this principle has been validated by the FDA approval of deuterated drugs like deutetrabenazine, underscoring the transition of deuterium labeling from a research tool to a clinically and commercially viable strategy[2][3].

This compound: A Profile of a Key Deuterated Synthon

This compound is a deuterated analogue of N-(2-bromoethyl)phthalimide. Its value lies in its bifunctional nature: the phthalimide group serves as a stable and robust protecting group for a primary amine, while the deuterated bromoethyl moiety acts as a reactive electrophile for alkylation reactions[6][7].

Chemical Properties and Structure

| Property | Value | Reference |

| CAS Number | 1009307-39-4 | [8] |

| Molecular Formula | C₁₀H₄D₄BrNO₂ | [8] |

| Molecular Weight | 258.12 g/mol (approx.) | [8] |

| Appearance | White to off-white crystalline solid | [9] |

| Key Functional Groups | Phthalimide, Deuterated Alkyl Bromide | [6] |

Rationale for Deuteration on the Ethyl Group

The four deuterium atoms are strategically placed on the ethyl chain (-CD₂-CD₂-Br). This specific placement is critical for its primary applications. When this building block is used to introduce a deuterated ethylamine moiety into a larger molecule, the deuterium atoms are positioned to potentially slow down metabolic processes like N-dealkylation or oxidation at the carbons adjacent to the nitrogen, which are common metabolic "soft spots."

Synthesis and Characterization

The synthesis of this compound is most commonly achieved via a variation of the Gabriel synthesis, a classic and reliable method for preparing primary amines[8]. The causality behind this choice is the high nucleophilicity of the phthalimide anion, which efficiently displaces a halide in an SN2 reaction.

Synthetic Pathway

The reaction involves the nucleophilic substitution of deuterated 1,2-dibromoethane by potassium phthalimide. The phthalimide anion attacks one of the deuterated carbon atoms, displacing a bromide ion to form the target product[8].

Caption: Synthesis of this compound via SN2 reaction.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful synthesis is confirmed by the consumption of starting materials and the formation of a new product with distinct analytical properties.

Materials & Equipment:

-

Potassium phthalimide

-

1,2-Dibromoethane-d4 (BrCD₂CD₂Br)

-

Dimethylformamide (DMF), anhydrous

-

Round-bottomed flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol/water)

Procedure:

-

Reaction Setup: In a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen), combine potassium phthalimide (1.0 eq) and anhydrous DMF.

-

Addition of Deuterated Reagent: Add 1,2-dibromoethane-d4 (typically 2-3 eq to ensure complete reaction and minimize dialkylation) to the stirring suspension.

-

Heating: Heat the reaction mixture (e.g., 80-100 °C) for several hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the phthalimide starting material. The choice of heat is to overcome the activation energy for the SN2 reaction.

-

Work-up: After cooling to room temperature, pour the reaction mixture into cold water. This precipitates the crude product, as it is generally insoluble in water, while the DMF and excess dibromoethane remain in the aqueous phase.

-

Isolation: Collect the crude solid by vacuum filtration and wash with water to remove residual DMF and salts.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol) to yield the pure this compound as a crystalline solid[10].

Analytical Characterization

Confirming the identity, purity, and isotopic enrichment of the final product is crucial. A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is standard practice[11].

| Analytical Method | Expected Outcome & Rationale |

| ¹H NMR | The proton spectrum should show signals corresponding only to the aromatic protons of the phthalimide group (around 7.7-7.9 ppm)[12]. The characteristic signals for the ethyl protons (around 3.6-4.1 ppm for the non-deuterated version) will be absent, confirming successful deuteration. |

| ²H (Deuterium) NMR | A broad multiplet will be observed in the aliphatic region, confirming the presence and location of the deuterium atoms on the ethyl chain. |

| ¹³C NMR | The spectrum will show signals for the aromatic carbons and the carbonyl carbons of the phthalimide. The deuterated ethyl carbons will appear as multiplets with attenuated intensity due to C-D coupling. |

| HRMS (e.g., ESI-MS) | The mass spectrum is the definitive test for isotopic purity. It allows for the determination of isotopic enrichment by comparing the relative abundances of the desired d4-species against residual d0-d3 species[13]. The molecular ion peak will correspond to the mass of C₁₀H₄D₄BrNO₂. |

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient itself but a versatile intermediate for introducing a protected, deuterated aminoethyl group into target molecules[6][8].

Workflow: From Building Block to Deuterated Target Molecule

The general workflow involves alkylating a nucleophile with this compound, followed by deprotection of the phthalimide group to reveal the primary amine, which can then be used in subsequent synthetic steps.

Caption: General workflow for utilizing the deuterated building block.

Key Applications

-

Synthesis of Deuterated Drug Candidates: This is the primary application. By incorporating the -CD₂CD₂-NH₂ moiety into a lead compound, medicinal chemists can probe the metabolic stability of that specific site. If N-dealkylation or oxidation at the ethyl group is a major metabolic pathway, this deuteration can significantly improve the drug's pharmacokinetic profile[2][14].

-

Internal Standards for Mass Spectrometry: In pharmacokinetic studies, quantifying a drug and its metabolites in biological matrices (like plasma or urine) is essential. A stable isotope-labeled (SIL) version of the analyte is the ideal internal standard because it has nearly identical chemical and physical properties (e.g., extraction recovery, chromatographic retention time, ionization efficiency) to the unlabeled drug, but is distinguishable by its mass[8][15]. This compound can be used to synthesize these SIL internal standards.

-

Precursors for PET Tracers: Positron Emission Tomography (PET) is a powerful imaging technique used in both clinical diagnostics and drug development[16]. The synthesis of PET tracers often involves the use of specialized building blocks[17]. While this specific building block is deuterated and not radiolabeled, its non-deuterated counterpart is used to synthesize precursors which are then radiolabeled. The deuterated version can be used to synthesize reference standards or to study the metabolic stability of the tracer itself.

Conclusion

This compound is more than just a deuterated chemical; it is a precision tool that empowers researchers to strategically modify molecules for enhanced performance. Its value is rooted in the fundamental principles of the Kinetic Isotope Effect, enabling the rational design of drug candidates with improved pharmacokinetic and safety profiles. Through well-established synthetic routes like the Gabriel synthesis, this building block provides a reliable and efficient means of incorporating a deuterated ethylamine synthon. Its applications in creating metabolically robust drug candidates and high-fidelity internal standards for bioanalysis solidify its role as an indispensable reagent in the modern pharmaceutical and life sciences laboratory.

References

- Pirali, T., Serafini, M., et al. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry.

- Morrison, G., & A. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed.

- BenchChem. (2025). A Technical Guide to the Role of Deuterium Labeling in Drug Metabolism and Pharmacokinetic Studies. BenchChem.

- BenchChem. (2024). Buy this compound | 1009307-39-4. BenchChem.

- BenchChem. (2025). An In-depth Technical Guide to Deuterium Labeling in Pharmacokinetic Studies. BenchChem.

- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.

- Hulikal, V. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board.

- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate.

- Organic Syntheses Procedure. (n.d.). Phthalimide, N-(2-bromoethyl). Organic Syntheses.

- Sharma, R., et al. (2015). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. ResearchGate.

- Scott, P. J. H. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC.

- The Royal Society of Chemistry. (n.d.). Facile synthesis of a series positively charged β-cyclodextrins as chrial selectors used in Capillary Electrophoresis. The Royal Society of Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-(2-Bromoethyl)phthalimide: A Versatile Intermediate for Custom Synthesis Projects. NINGBO INNO PHARMCHEM CO.,LTD..

- ResearchGate. (2020). Use of Isotopically Labeled Compounds in Drug Discovery. ResearchGate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phthalimide Derivatives in Action: Exploring the Synthesis Pathways with N-(2-Bromoethyl)phthalimide. NINGBO INNO PHARMCHEM CO.,LTD..

- Roy, A., et al. (2022). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).

- BenchChem. (n.d.). N-(2-Bromoethyl)phthalimide|CAS 574-98-1. BenchChem.

- Scott, P. J. H. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews (RSC Publishing).

- Boscutti, G., et al. (2023). Radiochemistry for positron emission tomography. PMC.

- PubMed. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Buy this compound | 1009307-39-4 [smolecule.com]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. rsc.org [rsc.org]

- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

A Technical Guide to N-(2-Bromoethyl-d4)phthalimide: Properties, Synthesis, and Applications in Isotopic Labeling

Section 1: Introduction

N-(2-Bromoethyl-d4)phthalimide is a deuterated analogue of N-(2-bromoethyl)phthalimide, a well-established reagent in organic synthesis.[1] Its structure is distinguished by the substitution of four hydrogen atoms with deuterium on the ethyl bridge. This isotopic labeling is not a trivial modification; it imbues the molecule with unique physical properties that are leveraged in advanced analytical and mechanistic studies.[1][2] Primarily, this compound serves as a high-fidelity internal standard for quantitative mass spectrometry (MS) and as a tracer in metabolic and reaction mechanism investigations.[1][2]

This guide provides an in-depth examination of this compound, detailing its physicochemical properties, a robust synthesis protocol grounded in established chemical principles, and a practical workflow for its core application in drug development and research environments.

Section 2: Physicochemical Properties and Molecular Structure

The fundamental characteristics of this compound are summarized below. The substitution of protium (¹H) with deuterium (²H or D) results in a precise mass shift, which is the cornerstone of its utility in mass spectrometry, without significantly altering its chemical reactivity.

Data Summary Table

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-bromo-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione | [1] |

| CAS Number | 1009307-39-4 | [1] |

| Molecular Formula | C₁₀H₄D₄BrNO₂ | [1] |

| Molecular Weight | 258.107 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3][4][5] |

| Melting Point | Approx. 80-83 °C (similar to non-deuterated analog) | [6][7][8] |

| Solubility | Insoluble in water | [5][8][9] |

Molecular Structure Diagram

The diagram below illustrates the molecular structure, highlighting the phthalimide core, the deuterated ethyl linker, and the reactive bromine atom.

Caption: Molecular structure of this compound.

Section 3: The Scientific Rationale for Deuteration

Isotopic labeling is a powerful technique for tracing molecular pathways and enabling precise quantification.[10][11] The core principle is that isotopes of an element are chemically identical but physically distinct due to their different masses.[11]

Expertise in Application: The primary utility of this compound stems from its role as an ideal internal standard in quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays common in drug metabolism and pharmacokinetic (DMPK) studies. When quantifying its non-labeled analog, the deuterated standard is added at a known concentration to all samples and standards.

-

Causality: Because the deuterated and non-deuterated forms are chemically identical, they co-elute during chromatography and experience the same ionization efficiency and matrix effects in the mass spectrometer's source. However, they are easily distinguished by their mass-to-charge ratio (m/z). By calculating the ratio of the analyte's signal to the internal standard's signal, any variability introduced during sample preparation or analysis is normalized, leading to highly accurate and precise quantification.

Section 4: Synthesis and Mechanism

The synthesis of this compound is a direct adaptation of the Gabriel synthesis, a classic and reliable method for forming primary amines.[1] The process involves a nucleophilic substitution (Sₙ2) reaction.[1][12]